molecular formula C5H6N2 B1205571 Dimethylmalononitrile CAS No. 7321-55-3

Dimethylmalononitrile

Cat. No.: B1205571
CAS No.: 7321-55-3
M. Wt: 94.11 g/mol
InChI Key: BCMJJXWXMZYZKN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dimethylmalononitrile plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions involves the generation of a carbocation intermediate, which is subsequently targeted by a nucleophile . This reaction mechanism underlies the broad spectrum of applications observed for this compound. Additionally, this compound has been studied for its potential interactions with enzymes involved in nitrile metabolism, although specific enzymes and proteins have not been extensively documented in the literature .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the flux of metabolic pathways involving nitrile compounds . These effects can vary depending on the concentration and exposure time of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form a carbocation intermediate, which can then interact with various biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction . This compound has also been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity after prolonged exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxic or adverse effects, such as cell death and tissue damage, have been reported at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrile metabolism. It interacts with enzymes and cofactors that facilitate the conversion of nitrile compounds into other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, and it may bind to proteins that facilitate its distribution within the cell . These interactions can affect the localization and accumulation of this compound, which in turn can influence its activity and function.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or the endoplasmic reticulum . The subcellular localization of this compound is crucial for understanding its role in cellular processes and its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmalononitrile can be synthesized through the reaction of malononitrile with methyl iodide in the presence of a base such as sodium ethoxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to serve as an electrophilic nitrile source in cyanation reactions, its stability, and its versatility in various organic transformations. Its low melting point and shelf stability make it a convenient reagent for laboratory and industrial use .

Properties

IUPAC Name

2,2-dimethylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMJJXWXMZYZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223456
Record name Propanedinitrile, dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7321-55-3
Record name 2,2-Dimethylpropanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7321-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLMALONONITRILE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86109
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Record name Propanedinitrile, dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylmalononitrile
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Record name 2,2-DIMETHYLMALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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